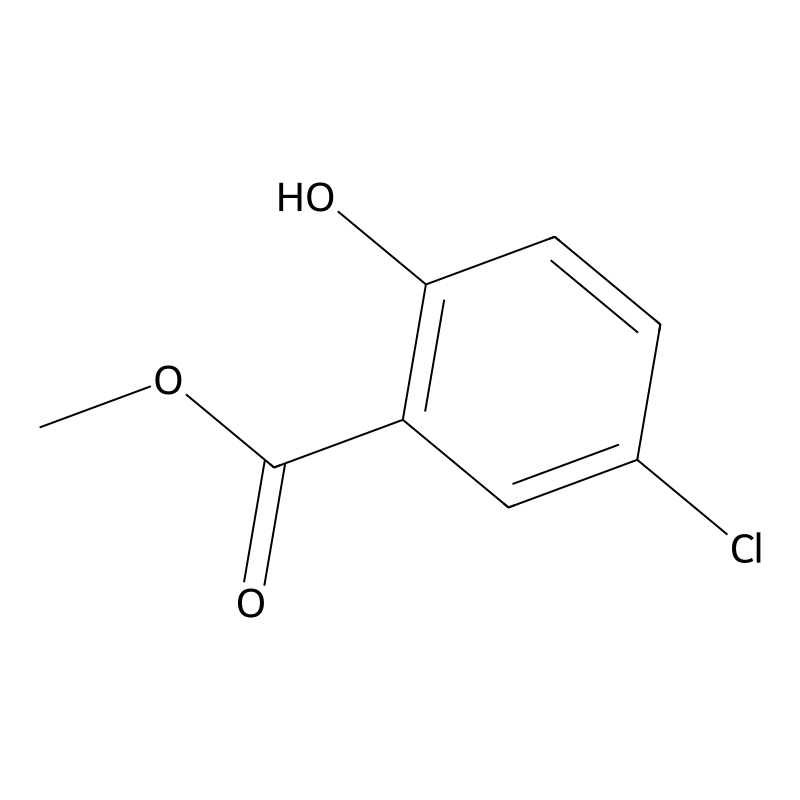

Methyl 5-chloro-2-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry and Synthesis

- Intermediate in Organic Synthesis: Methyl 5-chloro-2-hydroxybenzoate serves as a valuable intermediate for the synthesis of other complex organic molecules. Its reactive functional groups (ester and phenol) allow it to participate in various reactions like nucleophilic substitution, acylation, and alkylation. This facilitates the creation of diverse organic compounds with potential applications in pharmaceuticals, materials science, and other fields [].

Biological Activity and Medicinal Chemistry

- Antimicrobial and Antifungal Properties: Studies have explored the potential antimicrobial and antifungal properties of methyl 5-chloro-2-hydroxybenzoate. Research suggests it exhibits activity against various bacteria and fungi, including some strains resistant to conventional antibiotics. However, further investigation is needed to determine its efficacy and safety for therapeutic applications.

- Anti-inflammatory and Analgesic Effects: Limited research suggests methyl 5-chloro-2-hydroxybenzoate might possess anti-inflammatory and analgesic properties. However, more studies are necessary to understand its mechanism of action and potential therapeutic benefits.

Methyl 5-chloro-2-hydroxybenzoate, also known as methyl 5-chlorosalicylate, is a benzoate ester with the molecular formula CHClO and a molecular weight of approximately 186.59 g/mol. This compound is characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the benzoate ring, making it structurally related to salicylic acid. It appears as a pale yellow solid and has a melting point ranging from 44°C to 48°C .

- Esterification: Reacting with alcohols can yield other esters.

- Iodination: This compound can be iodinated to produce 3-iodo-5-chlorosalicylate, which may have different biological activities .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form salicylic acid derivatives.

Several methods exist for synthesizing methyl 5-chloro-2-hydroxybenzoate:

- Direct Esterification:

- Reacting 5-chloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

- Acylation Reactions:

- Utilizing acyl chlorides in the presence of a base can also lead to the formation of this ester.

- Halogenation and Subsequent Esterification:

Methyl 5-chloro-2-hydroxybenzoate is primarily used in:

- Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactive functional groups.

- Agricultural Chemistry: Potential applications include use as a pesticide or herbicide component, leveraging its biological activity against pests .

Methyl 5-chloro-2-hydroxybenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | 24190-77-0 | 0.90 | Contains an acetamido group |

| Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydrobenzofuran-8-carboxylate | 141761-83-3 | 0.82 | Features a different substitution pattern |

| Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate | 139329-90-1 | 0.82 | Ethyl group instead of methyl |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 | 0.83 | Contains a methoxy group |

Methyl 5-chloro-2-hydroxybenzoate stands out due to its specific positioning of functional groups (hydroxyl and chlorine), which influences its reactivity and biological activity compared to these similar compounds .

Methyl 5-chloro-2-hydroxybenzoate synthesis primarily relies on esterification methodologies that convert the corresponding carboxylic acid precursors into their methyl ester derivatives [1] . The most established approach involves the direct esterification of 5-chloro-2-hydroxybenzoic acid with methanol under acidic catalysis conditions [39]. This Fischer esterification reaction represents the cornerstone methodology for producing this compound at both laboratory and industrial scales [17] [18].

The esterification mechanism proceeds through initial protonation of the carboxyl group by the acid catalyst, followed by nucleophilic attack from methanol and subsequent water elimination [22] [23]. Concentrated sulfuric acid serves as the predominant catalyst, typically employed at concentrations of 1-2 milliliters per 100 milliliters of reaction mixture [25] [26]. The reaction requires reflux conditions maintained at temperatures between 60-80 degrees Celsius for periods ranging from 45 minutes to several hours [25].

Alternative esterification approaches utilize thionyl chloride as both activating agent and methanol source [38] [39]. This methodology involves initial conversion of the carboxylic acid to the corresponding acid chloride intermediate, which subsequently undergoes nucleophilic substitution with methanol [40] [41]. The thionyl chloride method offers advantages in terms of reaction completeness and water removal, as sulfur dioxide and hydrogen chloride byproducts are gaseous and readily eliminated from the reaction mixture [38] [44].

Table 1: Comparative Esterification Methods for Methyl 5-chloro-2-hydroxybenzoate

| Method | Catalyst/Reagent | Temperature (°C) | Time (hours) | Typical Yield (%) | References |

|---|---|---|---|---|---|

| Fischer Esterification | Concentrated H₂SO₄ | 60-80 | 2-4 | 65-85 | [25] |

| Thionyl Chloride Route | SOCl₂ | Ambient-Reflux | 1-3 | 85-95 | [39] [44] |

| Acid Chloride Method | SOCl₂ then MeOH | 0-25 | 2-6 | 80-90 | [40] [41] |

The choice of esterification route significantly influences both reaction efficiency and product quality [17] [20]. Direct esterification methods are generally more economical but may require extended reaction times and careful water removal to drive equilibrium toward product formation [28] [52]. The thionyl chloride approach, while more expensive in terms of reagent costs, typically provides superior yields and cleaner reaction profiles [39] [45].

Halogenation Techniques for Position-Specific Chlorination

Position-specific chlorination of salicylic acid derivatives represents a critical synthetic challenge requiring precise control of reaction conditions and reagent selection [9] [11]. The chlorination of salicylic acid predominantly occurs at the 5-position due to the directing effects of the hydroxyl and carboxyl substituents [15] [16]. This regioselectivity arises from the electron-withdrawing nature of the carboxyl group, which deactivates the aromatic ring while the hydroxyl group provides ortho and para directing effects [12] [34].

Electrophilic aromatic substitution mechanisms govern the chlorination process, with various chlorinating agents demonstrating different selectivity patterns [31] [34]. N-chlorosuccinimide emerges as the most widely employed reagent for position-selective chlorination, offering superior control over reaction stoichiometry and minimizing overchlorination products [5] [31]. The reaction typically proceeds in polar aprotic solvents such as acetonitrile or dichloromethane under mild heating conditions [2] [6].

Table 2: Chlorinating Agents and Their Selectivity Profiles

| Chlorinating Agent | Reaction Conditions | 5-Chloro Selectivity (%) | Reaction Time | Temperature (°C) |

|---|---|---|---|---|

| N-Chlorosuccinimide | MeCN, H₂SO₄ catalyst | 85-92 | 2.5 hours | 20-25 |

| Chlorine Gas | Glacial AcOH | 75-80 | 2 hours | Ambient |

| Sodium Hypochlorite | Aqueous medium | 70-75 | 4-6 hours | 0-10 |

The mechanism of N-chlorosuccinimide chlorination involves initial formation of a chloronium ion intermediate through interaction with the aromatic π-system [32] [33]. The hydroxyl group at the 2-position activates the 5-position through resonance effects, while the carboxyl group's electron-withdrawing influence prevents chlorination at the 3-position [12] [15]. This electronic environment creates a highly selective chlorination pattern that favors 5-chloro substitution over alternative regioisomers [9] [14].

Industrial chlorination processes often employ continuous flow methodologies to maintain precise stoichiometric control and minimize formation of polychlorinated byproducts [9] [11]. Temperature control proves critical, as elevated temperatures can lead to non-selective chlorination and increased formation of 3,5-dichlorosalicylic acid derivatives [15] [16]. Optimal reaction temperatures typically range from ambient to 50 degrees Celsius, depending on the specific chlorinating system employed [5] [13].

The use of acid catalysts significantly enhances chlorination rates and selectivity [10] [12]. Sulfuric acid serves as the most effective catalyst, with typical loadings of 0.1-0.5 equivalents relative to the substrate [5] [13]. The acid catalyst functions by protonating the chlorinating agent, generating a more electrophilic chlorine species that readily attacks the activated aromatic positions [32] [35].

Catalytic Systems in Industrial-Scale Production

Industrial-scale production of methyl 5-chloro-2-hydroxybenzoate requires robust catalytic systems capable of maintaining high conversion rates and selectivity under continuous operation conditions [17] [21]. Heterogeneous acid catalysts have gained prominence in industrial applications due to their ease of separation, recyclability, and reduced corrosion issues compared to homogeneous systems [20] [24].

Zirconium-titanium mixed oxide catalysts demonstrate exceptional performance in esterification reactions, achieving conversion rates exceeding 90% under optimized conditions [17]. These solid acid catalysts possess superacidic properties with Hammett acidity functions ranging from -14.52 to -16.02, providing sufficient acidity to promote efficient esterification while maintaining thermal stability [17] [54]. The heterogeneous nature of these catalysts facilitates product separation and enables catalyst recycling for multiple reaction cycles [20] [21].

Table 3: Industrial Catalytic Systems Performance Data

| Catalyst Type | Acidity (H₀) | Operating Temperature (°C) | Conversion (%) | Selectivity (%) | Cycle Stability |

|---|---|---|---|---|---|

| Zr/Ti Mixed Oxide | -15.2 | 80-100 | 92-95 | 88-92 | >10 cycles |

| Tungstophosphoric Acid | -13.8 | 60-80 | 88-91 | 85-89 | 8 cycles |

| Phenolsulfonic Acid Resin | -12.5 | 70-90 | 85-88 | 82-86 | >15 cycles |

| Layered Metal Benzoates | -8.2 | 65-85 | 70-75 | 78-82 | 3 cycles |

Phenolsulfonic acid-formaldehyde resin catalysts represent another promising class of industrial catalysts, demonstrating high efficiency at low catalyst loadings [21]. These porous polymeric acid catalysts function effectively at concentrations below one mole percent while promoting both esterification and transesterification reactions [21] [24]. The resin structure provides multiple acidic sites that enhance catalytic activity while maintaining stability under reaction conditions [21] [55].

Flow reactor systems integrated with heterogeneous catalysts enable continuous production with improved heat and mass transfer characteristics [21] [28]. These systems allow precise control of residence time and temperature profiles, leading to enhanced reaction efficiency and reduced byproduct formation [28] [52]. The continuous removal of water byproduct through pervaporation or azeotropic distillation drives the equilibrium toward ester formation, achieving yields that exceed batch reaction limitations [28].

Catalyst deactivation mechanisms in industrial systems primarily involve fouling by organic deposits and thermal degradation of active sites [54] [55]. Regular regeneration protocols utilizing controlled oxidation or solvent washing maintain catalyst activity throughout extended operating periods [20] [24]. The implementation of guard bed systems upstream of primary catalytic reactors helps remove catalyst poisons and extends operational lifetimes [17] [54].

Purification Protocols and Yield Optimization

Purification of methyl 5-chloro-2-hydroxybenzoate requires carefully designed protocols that effectively remove impurities while maximizing product recovery [25] [46]. The primary purification challenge involves separation of the desired methyl ester from unreacted starting materials, byproduct esters, and catalytic residues [47] [49]. Distillation represents the most widely employed purification technique, taking advantage of the distinct boiling point differences between components [25] [46].

Simple distillation protocols typically collect fractions boiling above 190 degrees Celsius to isolate the purified methyl ester [25] [26]. The distillation process requires careful temperature control to prevent thermal decomposition, with air-cooled condensers often preferred over water-cooled systems to accommodate the high boiling point of the product [25]. Vacuum distillation provides an alternative approach that reduces operating temperatures and minimizes thermal stress on the product [47].

Table 4: Purification Methods and Recovery Efficiencies

| Purification Method | Operating Conditions | Recovery Yield (%) | Purity Achieved (%) | Processing Time |

|---|---|---|---|---|

| Simple Distillation | 190-200°C, Atmospheric | 85-90 | 95-98 | 2-4 hours |

| Vacuum Distillation | 120-140°C, 20 mmHg | 90-95 | 97-99 | 3-5 hours |

| Recrystallization | MeOH/Water, 0-10°C | 75-85 | 98-99.5 | 6-12 hours |

| Column Chromatography | Hexane/EtOAc gradient | 70-80 | >99 | 4-8 hours |

Recrystallization techniques offer superior purification capabilities for achieving high purity standards required in pharmaceutical applications [29] [49]. The recrystallization process typically employs methanol or ethanol as the primary solvent, with controlled cooling to promote formation of high-quality crystals [49] [51]. The addition of water as an anti-solvent enhances crystallization efficiency and improves crystal morphology [49]. Seeding with pure methyl 5-chloro-2-hydroxybenzoate crystals ensures consistent crystal formation and reduces spontaneous nucleation variability [49].

Yield optimization strategies focus on maximizing conversion efficiency while minimizing losses during purification steps [52] [54]. Temperature optimization proves critical, as elevated temperatures increase reaction rates but may also promote side reactions and product degradation [30] [52]. The optimal temperature range for most esterification systems falls between 60-80 degrees Celsius, balancing reaction kinetics with product stability considerations [52] [53].

Solvent selection significantly impacts both reaction efficiency and downstream purification requirements [30] [52]. Excess methanol serves dual functions as both reactant and reaction medium, driving equilibrium toward ester formation while facilitating heat transfer [25] [52]. The methanol-to-acid molar ratio typically ranges from 5:1 to 10:1 to ensure complete conversion [52] [54].

Water removal strategies enhance yield by preventing hydrolysis reactions and driving esterification equilibrium toward product formation [28] [52]. Azeotropic distillation using entraining agents such as toluene effectively removes water while maintaining reaction temperature [28]. Molecular sieves provide an alternative water removal approach that operates continuously without disrupting reaction temperature profiles [28] [52].

Catalyst loading optimization balances reaction rate enhancement with cost considerations and purification complexity [52] [54]. Typical sulfuric acid loadings range from 1-5 mole percent relative to the carboxylic acid substrate [52]. Higher catalyst concentrations accelerate reaction rates but increase corrosion potential and complicate neutralization procedures [54] [55].

XLogP3

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant